BZ 423
概要
説明
ベンゾジアゼピン-423は、Bz-423として一般的に呼ばれる新規のプロアポトーシス1,4-ベンゾジアゼピンです。これは、スーパーオキシドシグナルを介して細胞死を誘導する能力で知られています。 この化合物は、全身性エリテマトーデスや様々なリンパ球増殖性疾患などの疾患の治療に大きな可能性を示しています .
科学的研究の応用
Benzodiazepine-423 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored for its potential therapeutic effects in treating autoimmune diseases, such as systemic lupus erythematosus, and certain types of cancer.
Industry: Utilized in the development of new drugs and therapeutic agents .
作用機序
ベンゾジアゼピン-423は、スーパーオキシド産生の誘導を通じて効果を発揮し、活性酸素種のレベルを上昇させます。この反応は、シトクロムcの放出、ミトコンドリアの脱分極、およびカスパーゼの活性化を含むアポトーシスプロセスを誘発するために不可欠です。 この化合物は、ミトコンドリアのF1F0-ATPアーゼを標的にし、ミトコンドリア膜電位の喪失と活性化されたリンパ球の選択的なアポトーシスを引き起こします .
類似の化合物との比較
ベンゾジアゼピン-423は、選択的なプロアポトーシス特性とスーパーオキシド産生を誘導する能力により、他のベンゾジアゼピンとは異なります。類似の化合物には、ジアゼパムなどの他の1,4-ベンゾジアゼピンが含まれます。
ジアゼパム: 抗不安薬や抗痙攣薬として一般的に使用されています。
ロラゼパム: 抗不安薬や鎮静剤として使用されています。
クロナゼパム: 抗痙攣薬や抗不安薬として知られています .
ベンゾジアゼピン-423は、ミトコンドリア経路の特定の標的と、自己免疫疾患や癌における潜在的な治療用途によって際立っています。
準備方法
合成経路と反応条件
ベンゾジアゼピン-423の合成には、1,4-ベンゾジアゼピンコア構造の形成が含まれます。具体的な合成経路と反応条件は、機密情報であり、広く公開されていません。 この化合物は、ベンゾジアゼピン環系の形成を含む一連の有機反応によって合成されることが知られています .
工業生産方法
ベンゾジアゼピン-423の工業生産方法は、公的ドメインでは広く文書化されていません。
化学反応解析
反応の種類
ベンゾジアゼピン-423は、次のようないくつかの種類の化学反応を起こします。
酸化: この化合物は酸化反応を起こし、活性酸素種の生成につながる可能性があります。
還元: 還元反応は、ベンゾジアゼピン構造内の官能基を変える可能性があります。
一般的な試薬と条件
ベンゾジアゼピン-423の反応に使用される一般的な試薬には、酸化剤、還元剤、置換反応のための様々な求核剤が含まれます。 具体的な条件は、目的の反応と生成物によって異なります .
生成される主な生成物
ベンゾジアゼピン-423の反応から生成される主な生成物には、様々な酸化された、還元された、および置換された誘導体が含まれます。 これらの生成物は、異なる生物学的活性と特性を持つ可能性があります .
科学研究への応用
ベンゾジアゼピン-423は、次のような広範囲にわたる科学研究への応用があります。
化学: ベンゾジアゼピンの化学と反応を研究するためのモデル化合物として使用されています。
生物学: アポトーシスや細胞周期制御を含む細胞プロセスに対するその影響について調査されています。
医学: 全身性エリテマトーデスなどの自己免疫疾患や特定の種類の癌の治療における潜在的な治療効果について調査されています。
産業: 新規薬剤や治療薬の開発に利用されています .
化学反応の分析
Types of Reactions
Benzodiazepine-423 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can alter the functional groups within the benzodiazepine structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Benzodiazepine-423 include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of Benzodiazepine-423 include various oxidized, reduced, and substituted derivatives. These products can have different biological activities and properties .
類似化合物との比較
Benzodiazepine-423 is unique compared to other benzodiazepines due to its selective proapoptotic properties and its ability to induce superoxide production. Similar compounds include other 1,4-benzodiazepines, such as:
Diazepam: Commonly used as an anxiolytic and anticonvulsant.
Lorazepam: Used for its anxiolytic and sedative properties.
Clonazepam: Known for its anticonvulsant and anxiolytic effects .
Benzodiazepine-423 stands out due to its specific targeting of mitochondrial pathways and its potential therapeutic applications in autoimmune diseases and cancer.
特性
IUPAC Name |
7-chloro-5-(4-hydroxyphenyl)-1-methyl-3-(naphthalen-2-ylmethyl)-3H-1,4-benzodiazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O2/c1-30-25-13-10-21(28)16-23(25)26(19-8-11-22(31)12-9-19)29-24(27(30)32)15-17-6-7-18-4-2-3-5-20(18)14-17/h2-14,16,24,31H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJCSNHREFFOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)CC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20944275 | |
Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
216691-95-1 | |
Record name | BZ-423 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216691951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-1-methyl-3-[(naphthalen-2-yl)methyl]-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20944275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BZ-423 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4Z88L5FCM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of BZ-423?
A1: BZ-423 binds to the oligomycin sensitivity-conferring protein (OSCP) subunit of the mitochondrial FOF1-ATPase.
Q2: How does BZ-423 binding to the FOF1-ATPase affect its function?
A2: BZ-423 acts as an allosteric inhibitor of the FOF1-ATPase, leading to moderate inhibition of ATP synthesis and a significant increase in mitochondrial superoxide production. This modulation of mitochondrial function is believed to be central to its downstream effects.
Q3: What are the consequences of BZ-423-induced superoxide production?
A3: The increased superoxide acts as a signaling molecule, triggering a cascade of events that ultimately lead to apoptosis (programmed cell death) in specific cell types, particularly activated lymphocytes.
Q4: How does BZ-423 differentiate between activated and resting lymphocytes?
A4: Research suggests that BZ-423 is more effective at inducing apoptosis in activated lymphocytes because they are more sensitive to superoxide as a second messenger death signal. This sensitivity stems from the altered bioenergetic state and redox balance of activated lymphocytes.
Q5: What specific apoptotic pathways are activated by BZ-423?
A5: Studies have shown that BZ-423 induces apoptosis through both intrinsic and extrinsic pathways. It upregulates pro-apoptotic Bcl-2 proteins like Noxa and Bak, leading to mitochondrial outer membrane permeabilization. BZ-423 has also been shown to activate JNK and caspase-dependent pathways.
Q6: What is the molecular formula and weight of BZ-423?
A6: The molecular formula of BZ-423 is C26H21ClN2O2, and its molecular weight is 428.88 g/mol.
Q7: Has the stability of BZ-423 been investigated?
A7: Limited information is available on the stability of BZ-423 under various conditions. Further research is needed to assess its long-term stability and potential degradation pathways.
Q8: Have any structure-activity relationship studies been conducted with BZ-423 analogs?
A8: Yes, several analogs of BZ-423 have been synthesized and evaluated for their antiproliferative activity. These studies have identified key structural features important for binding to the OSCP subunit and inducing cytotoxicity.
Q9: What structural modifications have been shown to impact the activity of BZ-423 analogs?
A9: Modification of the hydrophobic substituent at the C-3 position has been shown to influence the binding affinity and activity of BZ-423 analogs. Additionally, altering the chlorine substituent or the hydroxyl group can impact its interaction with the OSCP.
Q10: What cell types have been shown to be sensitive to BZ-423 in vitro?
A10: In vitro studies have demonstrated the cytotoxic and antiproliferative effects of BZ-423 against various cell types, including lymphocytes (B cells and T cells), keratinocytes, and ovarian cancer cells.
Q11: What animal models have been used to investigate the therapeutic potential of BZ-423?
A11: BZ-423 has shown efficacy in several murine models of autoimmune diseases, including lupus, arthritis, and graft-versus-host disease (GVHD). It also demonstrated antipsoriatic activity in a human skin-severe combined immunodeficient (SCID) mouse transplant model.
Q12: What are the key findings from these animal studies?
A12: In vivo studies have demonstrated that BZ-423 can selectively deplete pathogenic lymphocytes, suppress hyperplastic changes in skin cells, and reduce the severity of autoimmune-related pathology. Importantly, it has shown efficacy even in animal models with defective Fas signaling, a pathway often implicated in autoimmune diseases.
Q13: Are there known mechanisms of resistance to BZ-423?
A13: While specific resistance mechanisms haven't been fully elucidated, factors influencing cellular bioenergetics and redox balance might play a role. For instance, cells with inherently high antioxidant capacity might be less susceptible to BZ-423's effects. Further research is needed to fully characterize potential resistance mechanisms.
Q14: Have computational methods been applied to study BZ-423?
A14: Yes, NMR spectroscopy has been used to characterize the binding of a water-soluble BZ-423 analog to the OSCP subunit. Additionally, fluorescence resonance energy transfer (FRET) microscopy has been employed to visualize the interaction of BZ-423 with the FOF1-ATPase in living cells. These techniques offer valuable tools for understanding the drug's mechanism of action at a molecular level.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。